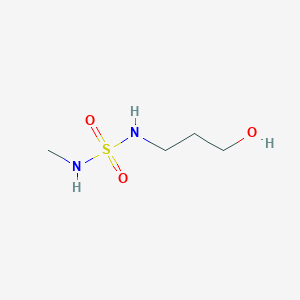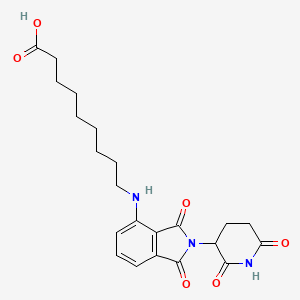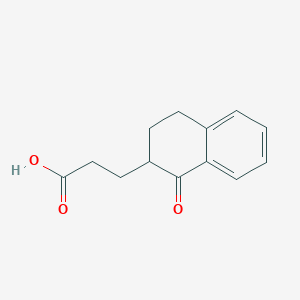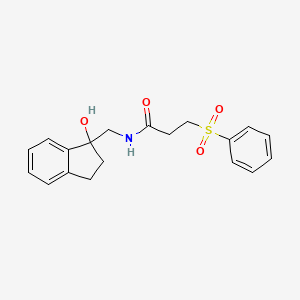
3-(Methylsulfamoylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral properties. These properties can often be found in databases or determined experimentally .科学的研究の応用
Alzheimer's Disease Treatment
A compound similar in structural motif, 3-amino-1-propanesulfonic acid (3APS), was evaluated as a potential disease-modifying treatment for Alzheimer's disease (AD). It targets amyloid-β (Aβ), known for its role in amyloid plaque deposition in the brain. A Phase II study demonstrated that 3APS is safe, tolerable, and capable of reducing CSF Aβ42 levels in patients with mild-to-moderate AD, highlighting its therapeutic potential (P. Aisen et al., 2006).
Psychostimulant Abuse Treatment
Research into atypical dopamine transporter inhibitors, with a focus on modifying the piperazine-2-propanol scaffold, has shown promise in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves. This suggests potential applications in treating psychostimulant use disorders (Rachel D. Slack et al., 2020).
β-Adrenergic Blocking Agents
Studies on 1-(aryloxy)-3-(arylthioalkylamino)propan-2-ols reveal their potential as β-adrenoreceptor blocking agents with selectivity for the cardiac β1 receptor. This underscores the utility of such compounds in developing cardiovascular drugs (H. Tucker & J. F. Coope, 1978).
Hypoglycemic Activity
The synthesis and evaluation of related structures to 3-(3-methyl-2-pyridyl)propan-1-ol have uncovered compounds with potent hypoglycemic activity. This research has implications for diabetes treatment, although some compounds also caused undesirable effects in test animals (B. Blank et al., 1979).
Src Kinase Inhibition and Anticancer Activities
Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol have been evaluated for their Src kinase inhibitory and anticancer activities, particularly against human breast carcinoma cells. This research points to potential applications in cancer therapy (Deepti Sharma et al., 2010).
1,3-Propanediol Production
The production of 1,3-Propanediol, a chemical used in cosmetics, foods, lubricants, and medicines, from glycerol using genetically engineered strains highlights the importance of biotechnological approaches in chemical synthesis. This research emphasizes the economic and environmental benefits of biosynthetic processes over chemical synthesis (Miaomiao Yang et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(methylsulfamoylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c1-5-10(8,9)6-3-2-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEVYZYDCIAODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1601218-23-8 |
Source


|
| Record name | (3-hydroxypropyl)(methylsulfamoyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2826292.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)


![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2826301.png)

![8-Oxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B2826304.png)


![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2826311.png)
![methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B2826312.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2826313.png)